molecular formula C15H17NO5 B1323912 cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-67-7

cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1323912
CAS No.: 736136-67-7
M. Wt: 291.3 g/mol
InChI Key: HUXYVLZRNKGAMY-UHFFFAOYSA-N
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Description

cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H17NO5 It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 4-nitrophenyl group

Scientific Research Applications

cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 4-nitrobenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted cyclohexane derivatives can be formed depending on the substituent introduced.

Mechanism of Action

The mechanism of action of cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
  • cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
  • cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid

Uniqueness

cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the 4-nitrophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(11-5-7-13(8-6-11)16(20)21)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXYVLZRNKGAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701171326
Record name trans-4-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-67-7
Record name trans-4-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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